(-)-Vasicinone

Catalog No.
S546619
CAS No.
486-64-6
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Vasicinone

CAS Number

486-64-6

Product Name

(-)-Vasicinone

IUPAC Name

(3S)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m0/s1

InChI Key

SDIVYZXRQHWCKF-VIFPVBQESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Vasicinone; (-)-Vasicinone;

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O

Isomeric SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)[C@H]1O

The exact mass of the compound Vasicinone is 202.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Vasicinone (CAS 486-64-6) is a high-value quinazoline alkaloid and the stable, oxidized derivative of vasicine. Characterized by a bicyclic pyrrolo[2,1-b]quinazoline framework, it is the naturally occurring, biologically active L-enantiomer isolated from Adhatoda vasica. In industrial and laboratory settings, it is primarily procured as a high-purity crystalline solid that is soluble in organic solvents such as DMSO and chloroform (up to 20 mg/mL) but sparingly soluble in aqueous buffers . Unlike its precursor vasicine, which is prone to rapid photochemical degradation, (-)-vasicinone exhibits excellent long-term stability (≥4 years at -20°C), making it a critical reference standard for chromatographic quantification and a reliable baseline compound for respiratory pharmacology and stereoselective synthesis .

Procurement substitution of (-)-vasicinone with its direct precursor, vasicine, or with racemic (±)-vasicinone introduces severe reproducibility and off-target risks. Vasicine is chemically unstable under ambient light and oxygen, spontaneously auto-oxidizing into vasicinone, which compromises dose-response accuracy in longitudinal studies [1]. Biologically, vasicine possesses potent oxytocic, abortifacient, and cardiac-depressant properties that confound targeted respiratory assays [2]. Furthermore, substituting the specific (-)-enantiomer with racemic (±)-vasicinone nullifies key cardiovascular and bronchodilatory interactions, as the stereospecific (3S) configuration is strictly required to elicit the targeted smooth muscle relaxation without the antagonistic effects introduced by the (+)-isomer [3]. For precise formulation and assay integrity, procuring the exact (-)-enantiomer is non-negotiable.

Superior Bronchodilatory Efficacy vs. Aminophylline and Vasicine

In comparative in vivo guinea pig models of asthma, (-)-vasicinone demonstrates significantly higher bronchodilatory potency than both its precursor and standard clinical benchmarks. At a dose of 45 mg/kg, vasicinone prolonged the pre-convulsive time by 57.21%. In contrast, the clinical standard aminophylline achieved only a 46.98% prolongation, and the precursor vasicine achieved just 28.59% [1]. This establishes (-)-vasicinone as a highly potent, non-opioid benchmark for evaluating novel antitussive and bronchodilatory formulations.

Evidence DimensionProlongation of pre-convulsive time in asthma models
Target Compound Data57.21% prolongation (at 45 mg/kg)
Comparator Or BaselineAminophylline (46.98%) and Vasicine (28.59%)
Quantified DifferenceVasicinone outperformed aminophylline by 1.2x and vasicine by 2.0x
ConditionsIn vivo guinea pig model, 45 mg/kg dosage

Provides buyers with a highly active, non-opioid positive control that outperforms standard aminophylline in respiratory drug screening.

Elimination of Oxytocic and Abortifacient Off-Target Toxicity

A critical differentiator in selecting (-)-vasicinone over vasicine is the elimination of severe reproductive toxicity. Vasicine exhibits potent oxytocic and abortifacient actions, demonstrating a 100% abortive effect in rat models at 175 mg/kg [1]. (-)-Vasicinone, as the oxidized derivative, is structurally devoid of these potent uterine-stimulating properties, isolating the therapeutic action to the respiratory tract [2]. This functional divergence makes (-)-vasicinone the required compound for respiratory and anti-inflammatory research where reproductive off-target effects must be minimized.

Evidence DimensionOxytocic and abortifacient activity
Target Compound DataNegligible uterine stimulation
Comparator Or BaselineVasicine (100% abortive effect at 175 mg/kg)
Quantified DifferenceComplete elimination of severe abortifacient toxicity present in the precursor
ConditionsIn vivo rat models (10 days post-insemination)

Ensures that preclinical respiratory data is not confounded by severe reproductive or smooth-muscle off-target toxicity inherent to the precursor.

Stereospecific Cardiovascular Stability vs. Racemic Mixtures

The stereochemical purity of (-)-vasicinone is essential for reproducible cardiovascular and smooth muscle responses. While the racemic mixture (±)-vasicinone shows no measurable effect on isolated heart muscle, the specific L-form ((-)-vasicinone) acts as a mild cardiac stimulant, which successfully counteracts the severe cardiac-depressant effects of other alkaloids when used in combination therapies [1]. Utilizing the racemic mixture or the (+)-isomer results in nullified or unpredictable cardiovascular interactions, proving that procurement of the >98% pure (-)-enantiomer is strictly necessary for assay reproducibility [2].

Evidence DimensionCardiac muscle stimulation and interaction
Target Compound Data(-)-Vasicinone: Mild cardiac stimulant
Comparator Or Baseline(±)-Vasicinone: No effect (nullified activity)
Quantified DifferenceComplete loss of cardiovascular interaction in the racemic baseline
ConditionsIsolated heart muscle models

Prevents false-negative results in smooth muscle and cardiovascular assays caused by the antagonistic effects of the (+)-isomer in racemic mixtures.

Oxidative Stability for Analytical Standardization

For quality control and analytical quantification of herbal extracts, (-)-vasicinone provides superior baseline stability compared to vasicine. Vasicine undergoes rapid photochemical oxidation when exposed to ambient light and oxygen, converting into vasicinone and skewing quantitative results [1]. Conversely, (-)-vasicinone is the stable oxidized end-product, maintaining ≥98% purity for over 4 years when stored at -20°C. This exceptional stability makes (-)-vasicinone the preferred reference standard for High-Performance Capillary Electrophoresis (HPCE) and HPLC methodologies [1].

Evidence DimensionPhotochemical and shelf-life stability
Target Compound Data≥98% stability over 4 years
Comparator Or BaselineVasicine (rapid photochemical degradation to vasicinone)
Quantified DifferenceElimination of auto-oxidation degradation pathways during storage and analysis
ConditionsAmbient handling and long-term storage (-20°C)

Guarantees reliable, drift-free calibration curves for industrial quality control and analytical chromatography.

Analytical Reference Standard for Pharmacognosy

Due to its superior photochemical stability compared to its precursor vasicine, (-)-vasicinone is the preferred analytical standard for HPLC and HPCE quantification of Adhatoda vasica extracts and polyherbal formulations. It ensures drift-free calibration curves in industrial quality control [1].

Positive Control in Non-Opioid Antitussive Screening

Given its quantified superiority over aminophylline in prolonging pre-convulsive time (57.21% vs 46.98%), (-)-vasicinone serves as a highly effective, non-opioid positive control in the development and screening of novel bronchodilators and antitussive agents [2].

Preclinical Asthma and COPD Modeling

Because it is devoid of the severe oxytocic and abortifacient toxicities associated with vasicine, (-)-vasicinone is the optimal quinazoline alkaloid for isolated respiratory pharmacological studies, allowing researchers to evaluate smooth muscle relaxation without confounding reproductive or severe cardiac-depressant variables [3].

Chiral Precursor for Stereoselective Synthesis

As a pure L-enantiomer, (-)-vasicinone is utilized as a chiral starting material or benchmark target in advanced synthetic methodologies, such as intramolecular aza-Wittig reactions and asymmetric oxidations, for developing next-generation quinazoline derivatives [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.074227566 Da

Monoisotopic Mass

202.074227566 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6T5819NXM

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Vasicinone

Dates

Last modified: 08-15-2023
1: Sarkar C, Bose S, Banerjee S. Evaluation of hepatoprotective activity of vasicinone in mice. Indian J Exp Biol. 2014 Jul;52(7):705-11. PubMed PMID: 25059038.
2: Subramanya MD, Pai SR, Ankad GM, Hegde HV, Roy S, Hoti SL. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Ayu. 2016 Apr-Jun;37(2):135-139. doi: 10.4103/ayu.AYU_49_16. PubMed PMID: 29200752; PubMed Central PMCID: PMC5688836.
3: Liu W, Wang Y, He DD, Li SP, Zhu YD, Jiang B, Cheng XM, Wang Z-, Wang CH. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L. Phytomedicine. 2015 Nov 15;22(12):1088-95. doi: 10.1016/j.phymed.2015.08.005. Epub 2015 Aug 28. PubMed PMID: 26547531.
4: Wang CH, Zeng H, Wang YH, Li C, Cheng J, Ye ZJ, He XJ. Antitumor quinazoline alkaloids from the seeds of Peganum harmala. J Asian Nat Prod Res. 2015 May;17(5):595-600. doi: 10.1080/10286020.2015.1042373. PubMed PMID: 26166311.
5: Eguchi S, Suzuki T, Okawa T, Matsushita Y, Yashima E, Okamoto Y. Synthesis of Optically Active Vasicinone Based on Intramolecular Aza-Wittig Reaction and Asymmetric Oxidation(1). J Org Chem. 1996 Oct 18;61(21):7316-7319. PubMed PMID: 11667656.
6: Das C, Poi R, Chowdhury A. HPTLC determination of vasicine and vasicinone in Adhatoda vasica. Phytochem Anal. 2005 Mar-Apr;16(2):90-2. PubMed PMID: 15881115.
7: Avula B, Begum S, Ahmed S, Choudhary MI, Khan IA. Quantitative determination of vasicine and vasicinone in Adhatoda vasica by high performance capillary electrophoresis. Pharmazie. 2008 Jan;63(1):20-2. PubMed PMID: 18271297.
8: Pulpati H, Biradar YS, Rajani M. High-performance thin-layer chromatography densitometric method for the quantification of harmine, harmaline, vasicine, and vasicinone in Peganum harmala. J AOAC Int. 2008 Sep-Oct;91(5):1179-85. PubMed PMID: 18980138.
9: Lamchouri F, Zemzami M, Jossang A, Abdellatif A, Israili ZH, Lyoussi B. Cytotoxicity of alkaloids isolated from Peganum harmala seeds. Pak J Pharm Sci. 2013 Jul;26(4):699-706. PubMed PMID: 23811445.
10: AMIN AH, MEHTA DR. A bronchodilator alkaloid (vasicinone) from Adhatoda vasica Nees. Nature. 1959 Oct 24;184(Suppl 17):1317. PubMed PMID: 13793186.
11: Qazi AK, Hussain A, Aga MA, Ali S, Taneja SC, Sharma PR, Saxena AK, Mondhe DM, Hamid A. Cell specific apoptosis by RLX is mediated by NFκB in human colon carcinoma HCT-116 cells. BMC Cell Biol. 2014 Oct 10;15:36. doi: 10.1186/1471-2121-15-36. PubMed PMID: 25303828; PubMed Central PMCID: PMC4195704.
12: Mhaske SB, Argade NP. Concise and efficient synthesis of bioactive natural products pegamine, deoxyvasicinone, and (-)-vasicinone. J Org Chem. 2001 Dec 28;66(26):9038-40. PubMed PMID: 11749642.
13: Kamal A, Ramana KV, Rao MV. Chemoenzymatic synthesis of pyrrolo[2,1-b]quinazolinones: lipase-catalyzed resolution of vasicinone. J Org Chem. 2001 Feb 9;66(3):997-1001. PubMed PMID: 11430123.
14: CAMBRIDGE GW, JANSEN AB, JARMAN DA. Bronchodilating action of vasicinone and related compounds. Nature. 1962 Dec 22;196:1217. PubMed PMID: 14018005.
15: Gupta OP, Sharma ML, Ghatak BJ, Atal CK. Pharmacological investigations of vasicine and vasicinone--the alkaloids of Adhatoda vasica. Indian J Med Res. 1977 Oct;66(4):680-91. PubMed PMID: 608735.
16: Singh B, Sharma RA. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees. Phytomedicine. 2013 Mar 15;20(5):441-5. doi: 10.1016/j.phymed.2012.12.015. Epub 2013 Jan 26. PubMed PMID: 23357363.
17: Pandita K, Bhatia MS, Thappa RK, Agarwal SG, Dhar KL, Atal CK. Seasonal variation of alkaloids of Adhatoda vasica and detection of glycosides and N-Oxides of vasicine and vasicinone. Planta Med. 1983 Jun;48(2):81-2. PubMed PMID: 17404955.
18: Špulák M, Pourová J, Vopršálová M, Mikušek J, Kuneš J, Vacek J, Ghavre M, Gathergood N, Pour M. Novel bronchodilatory quinazolines and quinoxalines: synthesis and biological evaluation. Eur J Med Chem. 2014 Mar 3;74:65-72. doi: 10.1016/j.ejmech.2013.12.024. Epub 2014 Jan 2. PubMed PMID: 24445313.
19: Jha DK, Panda L, Lavanya P, Ramaiah S, Anbarasu A. Detection and confirmation of alkaloids in leaves of Justicia adhatoda and bioinformatics approach to elicit its anti-tuberculosis activity. Appl Biochem Biotechnol. 2012 Nov;168(5):980-90. doi: 10.1007/s12010-012-9834-1. Epub 2012 Aug 17. PubMed PMID: 22899014.
20: Liu W, Shi X, Yang Y, Cheng X, Liu Q, Han H, Yang B, He C, Wang Y, Jiang B, Wang Z, Wang C. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor. PLoS One. 2015 Apr 7;10(4):e0122366. doi: 10.1371/journal.pone.0122366. eCollection 2015. Erratum in: PLoS One. 2015;10(6):e0129759. PubMed PMID: 25849329; PubMed Central PMCID: PMC4388757.

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